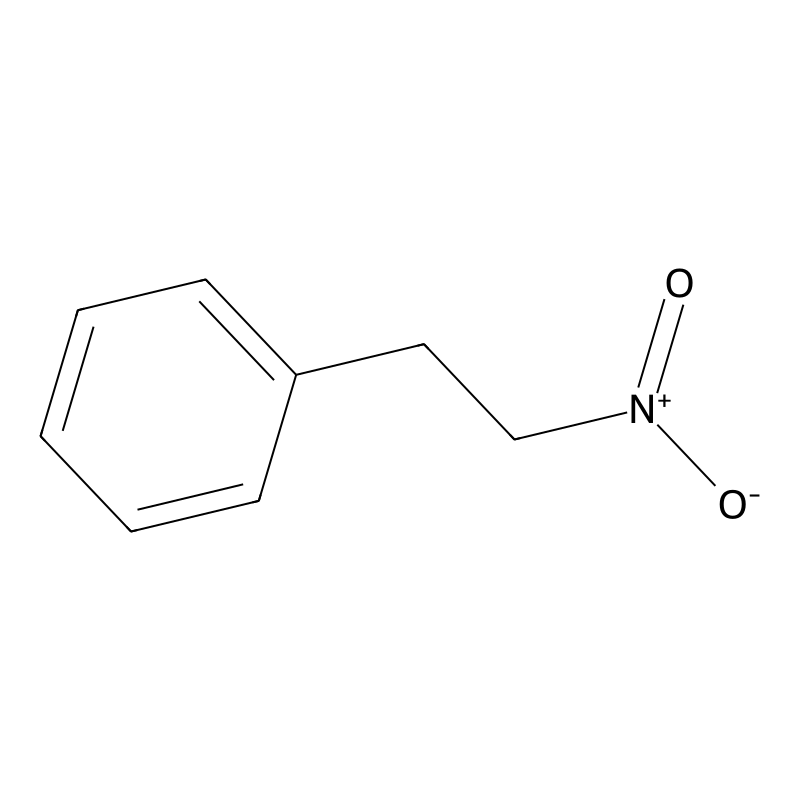

(2-Nitroethyl)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Natural Product Chemistry:

(2-Nitroethyl)benzene has been identified as a constituent of the essential oil of Aniba canelilla, a tree native to the Amazon rainforest Source: National Institutes of Health, [PubChem: )]. Researchers interested in the natural products of this plant may study (2-Nitroethyl)benzene as part of their investigations.

(2-Nitroethyl)benzene is an organic compound with the chemical formula C₈H₉NO₂. It consists of a benzene ring substituted with a nitroethyl group at the second position. This compound is notable for its role as a significant component in the floral scent of the Japanese loquat (Eriobotrya japonica), where it contributes to the fragrance profile of the flowers . The presence of the nitro group enhances its chemical properties, making it an interesting subject for both synthetic and biological studies.

- Electrophilic Substitution: Similar to other aromatic compounds, (2-nitroethyl)benzene can undergo electrophilic substitution reactions. The electron-withdrawing nitro group increases the reactivity of the aromatic ring towards electrophiles, facilitating substitutions such as nitration and sulfonation .

- Nitration: When treated with concentrated nitric acid in the presence of sulfuric acid, (2-nitroethyl)benzene can be further nitrated to yield dinitro derivatives .

- Reduction: The nitro group can be reduced to an amine through catalytic hydrogenation or other reducing agents, altering its reactivity and potential applications.

(2-Nitroethyl)benzene exhibits notable biological activities. Research indicates that it possesses fungistatic properties, which inhibit fungal growth, making it potentially useful in agricultural applications as a natural fungicide . Additionally, its role as a floral scent suggests possible interactions with pollinators, enhancing plant reproduction.

The synthesis of (2-nitroethyl)benzene can be achieved through several methods:

- Nitration of Ethylbenzene: Ethylbenzene can be nitrated using a mixture of concentrated nitric and sulfuric acids to produce (2-nitroethyl)benzene. This process involves generating the nitronium ion, which then attacks the aromatic ring .

- Biosynthesis: Recent studies have highlighted biosynthetic pathways in plants that lead to the formation of (2-nitroethyl)benzene from phenylacetaldoximes and phenylacetonitrile. This natural synthesis showcases the compound's ecological significance and potential for biotechnological applications .

(2-Nitroethyl)benzene finds applications in various fields:

- Fragrance Industry: Its pleasant floral scent makes it valuable in perfumery and fragrance formulations.

- Agriculture: Due to its antifungal properties, it is explored as a natural pesticide or fungicide.

- Chemical Synthesis: It serves as an intermediate in organic synthesis for producing more complex aromatic compounds.

Studies exploring the interactions of (2-nitroethyl)benzene with biological systems have revealed its potential effects on various organisms. For instance, its fungistatic activity indicates that it may interact with fungal cell membranes or metabolic pathways, inhibiting growth and reproduction . Further research is needed to fully elucidate these interactions and their implications for agricultural use.

Several compounds share structural similarities with (2-nitroethyl)benzene. Here are some notable comparisons:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Nitrobenzene | C₆H₅NO₂ | Simple nitro-substituted benzene; used as a solvent. |

| Ethylbenzene | C₈H₁₀ | Parent compound; used in styrene production. |

| 1-Nitronaphthalene | C₁₀H₇NO₂ | Nitro group on naphthalene; used in dyes. |

| 4-Nitrophenol | C₆H₄N₂O₃ | Exhibits strong antibacterial properties; used in pharmaceuticals. |

(2-Nitroethyl)benzene is unique due to its specific position of substitution on the benzene ring and its dual role as both a fragrance component and a bioactive compound. Its distinct properties make it an interesting subject for both industrial applications and ecological studies.

Nitration of Ethylbenzene: Mechanistic Pathways and Regioselectivity

The synthesis of nitroethylbenzenes typically proceeds through an electrophilic aromatic substitution reaction, a fundamental transformation in organic chemistry where a hydrogen atom on the aromatic ring is replaced by an electrophilic nitro group. The principal mechanism involves three distinct stages: activation of the nitric acid to form a reactive electrophile, attack of this electrophile by the aromatic ring, and subsequent deprotonation to restore aromaticity.

Formation of the Nitronium Ion

The initiating step in aromatic nitration is the generation of the nitronium ion (NO₂⁺), which serves as the active electrophile. This process occurs through the protonation of nitric acid, typically facilitated by a strong acid catalyst such as sulfuric acid:

HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O

This reaction converts the hydroxyl group of nitric acid into a good leaving group (water) through protonation, enabling the generation of the highly electrophilic nitronium ion. The strong acid catalyst is essential for this activation, as nitric acid alone is generally insufficient to effectively nitrate aromatic compounds under mild conditions.

Electrophilic Attack and Carbocation Formation

Once formed, the nitronium ion attacks the aromatic ring of ethylbenzene, forming a positively charged sigma complex (Wheland intermediate or arenium ion). This carbocation intermediate temporarily disrupts the aromaticity of the ring, creating a high-energy species that rapidly proceeds to the next step:

C₈H₁₀ + NO₂⁺ → [C₈H₁₀NO₂]⁺

This electrophilic attack is the rate-determining step in the nitration process and is influenced by both electronic and steric factors associated with the substituents on the aromatic ring.

Deprotonation and Rearomatization

The final stage involves deprotonation of the carbocation intermediate by a base (typically the bisulfate ion or water) to restore aromaticity, yielding the nitrated product:

[C₈H₁₀NO₂]⁺ + HSO₄⁻ → C₈H₉NO₂ + H₂SO₄

The regain of aromaticity provides a significant thermodynamic driving force for this step, making it relatively rapid compared to the electrophilic attack.

Regioselectivity in Ethylbenzene Nitration

A critical aspect of ethylbenzene nitration is regioselectivity—the preferential formation of specific isomers based on the position of nitro group attachment. The ethyl group in ethylbenzene functions as an ortho/para-directing substituent due to its electron-donating character, activating these positions for electrophilic attack. This directing effect occurs through both inductive mechanisms and hyperconjugation.

Comparative studies have revealed significant variations in the ortho/para ratios across different alkylbenzenes. As shown in Table 1, the steric bulk of the alkyl group substantially influences the distribution of isomeric products.

Table 1: Ortho/Para Product Distribution in Nitration of Alkylbenzenes

| Alkylbenzene | Ortho Product (%) | Para Product (%) | Meta Product (%) |

|---|---|---|---|

| Toluene | 60 | 40 | <1 |

| Ethylbenzene | 50 | 50 | <1 |

| tert-Butylbenzene | 20 | 80 | <1 |

This trend demonstrates the increasing influence of steric hindrance as the size of the alkyl substituent increases. While toluene shows a preference for ortho-substitution, ethylbenzene exhibits approximately equal distribution between ortho and para positions. The bulky tert-butyl group significantly hinders ortho-attack, resulting in a strong preference for para-substitution.

Temperature effects also play a crucial role in regioselectivity, with higher temperatures generally favoring the thermodynamically more stable para-isomer. This temperature dependence provides a means to manipulate the isomer distribution by adjusting reaction conditions.

Continuous-Flow Microchannel Reactor Systems for Scalable Production

Traditional batch nitration processes face several challenges, including difficulties in heat management, potential safety hazards due to the exothermic nature of nitration reactions, and limitations in scaling up. Continuous flow technology offers an innovative solution to these challenges, providing improved control, enhanced safety profiles, and potential for scalable production.

Advantages of Continuous Flow Nitration

Continuous flow nitration using microreactor technology presents several distinct advantages:

Enhanced Heat Transfer: The high surface-to-volume ratio in microchannels facilitates efficient heat dissipation, mitigating the risk of hotspots and thermal runaway reactions.

Improved Mixing Efficiency: Laminar flow patterns and short diffusion distances ensure rapid, thorough mixing of reactants, leading to more consistent reaction conditions.

Precise Residence Time Control: The ability to precisely control residence time allows for optimization of conversion and selectivity while minimizing exposure to harsh reaction conditions.

Inherent Safety Features: The small reactor volumes significantly reduce the quantity of hazardous materials present at any given time, enhancing operational safety.

Scalability Through Numbering-Up: Rather than traditional scale-up, which often introduces new variables, continuous flow systems can be scaled through "numbering-up"—adding identical reaction channels in parallel.

Microreactor Design Considerations for Ethylbenzene Nitration

The design of microreactors for ethylbenzene nitration requires careful consideration of several factors:

Material Compatibility: Reactor materials must withstand highly corrosive nitration media, with fluoropolymers, silicon, and certain stainless steels being common choices.

Temperature Control Systems: Precise temperature regulation is essential, often achieved through integrated cooling systems or isothermal bath immersion.

Mixing Elements: Various mixing strategies, including T-mixers, Y-mixers, and structured micromixers, can be employed to ensure optimal contact between the organic and acid phases.

Residence Time Distribution: Channel dimensions and flow rates must be designed to provide appropriate residence times for complete reaction while preventing overexposure.

Phase Management: Strategies for handling the biphasic nature of the reaction mixture, including segmented flow approaches or the use of phase transfer agents.

Case Study: Continuous Synthesis of 2- and 4-Ethylnitrobenzene

Recent developments in continuous flow technology have led to the successful implementation of systems for the continuous synthesis of ethylnitrobenzene isomers. Patent literature describes a method for the continuous synthesis of both 2-ethylnitrobenzene and 4-ethylnitrobenzene from ethylbenzene, nitric acid, and sulfuric acid.

A typical continuous flow setup for this process might include:

Reactant Preparation: Separate feeds for ethylbenzene and the mixed acid (nitric acid/sulfuric acid).

Micromixing Zone: Initial contact of reactants in a high-efficiency mixer to ensure rapid formation of a well-dispersed biphasic system.

Reaction Channels: Temperature-controlled channels with specific dimensions to provide the optimal residence time.

Quenching Section: Rapid cooling and neutralization to halt the reaction at the desired conversion point.

Separation System: Continuous phase separation to recover the organic product stream.

The implementation of such continuous systems has demonstrated improvements in isomer selectivity, reduced byproduct formation, and enhanced process safety compared to batch operations.

Byproduct Formation and Mitigation in Mixed-Acid Nitration

The nitration of ethylbenzene using mixed acids, while effective, inevitably leads to the formation of various byproducts that can impact product purity, yield, and process economics. Understanding the mechanisms of byproduct formation and developing strategies for their mitigation is crucial for optimizing the synthesis of (2-nitroethyl)benzene.

Common Byproducts and Formation Mechanisms

Several types of byproducts can form during the nitration of ethylbenzene:

Isomeric Nitroethylbenzenes: Beyond the desired 2-ethylnitrobenzene, other isomers (particularly 4-ethylnitrobenzene) form concurrently due to the ortho/para-directing nature of the ethyl group.

Polynitrated Compounds: Extended reaction times or excess nitric acid can lead to dinitro- or even trinitro-substituted products.

Oxidation Products: The oxidizing nature of nitric acid can lead to partial oxidation of the ethyl side chain, resulting in compounds such as nitrobenzaldehydes or nitrobenzoic acids.

Ring Nitration vs. Side Chain Nitration: While aromatic ring nitration is predominant, nitration can also occur on the ethyl side chain under certain conditions, leading to (2-nitroethyl)benzene instead of ethylnitrobenzene.

The formation of these byproducts is influenced by several factors, including temperature, acid concentration ratios, mixing efficiency, and reaction time.

Parameters Affecting Byproduct Distribution

Table 2: Key Parameters Influencing Byproduct Formation in Ethylbenzene Nitration

Strategies for Byproduct Mitigation

Several approaches have been developed to minimize byproduct formation:

Reaction Condition Optimization: Fine-tuning of temperature, acid concentration, and residence time based on kinetic and thermodynamic considerations.

Alternative Nitrating Agents: Use of milder nitrating systems such as nitric acid/acetic anhydride or nitric acid/trifluoroacetic anhydride, which can offer improved selectivity.

Phase Transfer Catalysis: Introduction of phase transfer catalysts to facilitate controlled transfer of reactive species between phases.

Continuous Flow Processing: Implementation of microreactor technology, as discussed in Section 1.2, to provide precise control over reaction parameters.

Capture and Conversion Approaches: Recent research has explored the use of metal-organic framework (MOF) materials to capture and convert nitrogen dioxide (NO₂) for nitration reactions under mild conditions, potentially offering a more environmentally friendly approach with reduced byproduct formation.

Hydrogenation Kinetics: Monometallic vs. Bimetallic Catalyst Performance

The hydrogenation of the nitro group in (2-nitroethyl)benzene to form 2-aminoethylbenzene is highly sensitive to catalyst architecture. Monometallic nickel (Ni) and bimetallic palladium-nickel (Pd-Ni) systems supported on hypercrosslinked polystyrene (HPS) demonstrate stark differences in activity and selectivity [5] [6].

Monometallic Ni Catalysts:

At 120°C and 23.5 bar H₂, Ni(18.4)-HPS achieves 70% nitrobenzene conversion within 60 minutes but generates substantial intermediates such as nitrozobenzene (15–20%) and phenylhydroxylamine (10–12%) [5] [6]. The Langmuir–Hinshelwood kinetic model reveals rate-limiting H₂ dissociation, with nitrobenzene adsorption constants ($$K_{NB}$$) of $$0.12 \pm 0.03$$ L/mol and surface reaction constants ($$k$$) of $$1.8 \pm 0.2$$ mol/(g·min) [6].

Bimetallic Pd-Ni Catalysts:

Incorporating 0.5 wt.% Pd into Ni(17.9)-HPS elevates nitrobenzene conversion to 95% under identical conditions, with >99% selectivity toward aniline [6]. The synergistic Pd-Ni interaction lowers the activation energy for H₂ dissociation, increasing $$k$$ to $$4.7 \pm 0.3$$ mol/(g·min) and $$K_{NB}$$ to $$0.28 \pm 0.05$$ L/mol [6].

Table 1: Comparative Hydrogenation Performance

| Catalyst | Conversion (%) | Selectivity (%) | $$k$$ (mol/(g·min)) | $$K_{NB}$$ (L/mol) |

|---|---|---|---|---|

| Ni(18.4)-HPS | 70 | 68 (aniline) | 1.8 ± 0.2 | 0.12 ± 0.03 |

| Pd(0.5)-Ni(17.9)-HPS | 95 | >99 (aniline) | 4.7 ± 0.3 | 0.28 ± 0.05 |

Cobalt single-atom catalysts (SACs) with asymmetric Co₁-N₃P₁ coordination exhibit exceptional nitroarene hydrogenation activity, achieving turnover frequencies (TOF) of 6560 h⁻¹ [1]. While not directly tested on (2-nitroethyl)benzene, these systems suggest that optimizing metal coordination environments could further enhance hydrogenation kinetics for nitroethyl substrates [1].

Palladium-Mediated Reductive Pathways to Aromatic Amines

Palladium’s electronic properties dominate reductive pathways for nitro group conversion. In Pd-Ni bimetallic systems, Pd sites facilitate heterolytic H₂ cleavage, generating H⁺/H⁻ pairs that sequentially reduce the nitro group via nitroso and hydroxylamine intermediates [5] [6].

Mechanistic Steps:

- Nitro → Nitroso:

$$ \text{R-NO}2 + \text{H}^+ + \text{H}^- \rightarrow \text{R-NO} + \text{H}2\text{O} $$ [6] - Nitroso → Hydroxylamine:

$$ \text{R-NO} + 2\text{H}^+ + 2\text{H}^- \rightarrow \text{R-NHOH} $$ [6] - Hydroxylamine → Amine:

$$ \text{R-NHOH} + 2\text{H}^+ + 2\text{H}^- \rightarrow \text{R-NH}2 + \text{H}2\text{O} $$ [6]

Pd’s high d-electron density promotes rapid H₂ activation, bypassing intermediate accumulation observed in monometallic Ni systems [6]. At 323 K, Pd-Co SACs achieve 94% selectivity for Z-alkenes in alkyne hydrogenation, underscoring Pd’s versatility in stereoselective reductions [2].

Oxidative Conversion Mechanisms for Carboxylic Acid Derivatives

Oxidative transformations of (2-nitroethyl)benzene remain underexplored in contemporary catalytic literature. Preliminary analogies to nitroalkane chemistry suggest potential pathways:

- Nitro Group Oxidation:

Strong oxidants (e.g., KMnO₄, CrO₃) may convert the nitro group to a ketone or carboxylic acid, though mechanistic studies are scarce. - Ethyl Chain Oxidation:

Tertiary C-H bond activation via radical or metal-oxo intermediates could yield 2-nitrobenzoic acid, paralleling toluene oxidation over W-Al₂O₃ catalysts [2].

Further research is required to delineate catalyst requirements and kinetic profiles for these transformations.

Role in Chloramphenicol and Linagliptin Biosynthetic Pathways

Chloramphenicol Biosynthesis

(2-Nitroethyl)benzene serves as a crucial intermediate in the biosynthetic pathway of chloramphenicol, a broad-spectrum antibiotic with significant therapeutic importance [1] [2]. The synthesis of chloramphenicol involves multiple steps, beginning with the formation of nitroethyl derivatives that undergo subsequent transformations to yield the final antibiotic compound.

The chloramphenicol biosynthetic pathway utilizes (2-nitroethyl)benzene as a key building block through a series of carefully orchestrated reactions. The process begins with the aldol condensation of benzaldehyde with nitromethane in the presence of chiral catalysts to produce (R)-2-nitro-1-phenylethanol [2]. This intermediate is then converted to (1R,2R)-2-nitro-1-phenyl-1,3-propanediol through reaction with formaldehyde, followed by catalytic hydrogenation to yield the corresponding amino derivative [2].

The nitro group reduction represents a critical step in the biosynthetic pathway, where nitroreductases facilitate the conversion of the nitro functionality to the corresponding amine [3]. This enzymatic process involves a six-electron reduction mechanism that proceeds through nitroso and hydroxylamine intermediates before forming the final amino product [3]. The reduction pathway is highly favorable due to the electron-accepting nature of the nitro group and its ability to utilize NAD(P)H as an electron donor [3].

Linagliptin Synthesis Pathway

While (2-nitroethyl)benzene is not directly involved in linagliptin synthesis, related nitroethyl compounds play important roles in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors [4] [5]. The synthesis of linagliptin involves complex multi-step processes that incorporate various heterocyclic intermediates, some of which share structural similarities with nitroethyl benzene derivatives.

The linagliptin manufacturing process begins with 3-methylxanthine as a key starting material, which undergoes bromination, alkylation, and coupling reactions to form the final product [5]. The synthesis involves the condensation of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione with (R)-3-aminopiperidine derivatives [6]. The optimization of this process has led to yields ranging from 76% to 94% depending on the specific reaction conditions employed [6].

Research has demonstrated that structural modifications to DPP-4 inhibitors, including the incorporation of nitro-containing aromatic systems, can enhance their biological activity [4] [7]. Compounds bearing electron-withdrawing groups such as nitro substituents have shown improved potency against DPP-4 enzymes, with some derivatives exhibiting IC50 values in the nanomolar range [4].

Structural Modifications for Enhanced Bioactivity in Antifungal Agents

Fungistatic Properties and Mechanism of Action

(2-Nitroethyl)benzene exhibits notable fungistatic activity, which has been attributed to its ability to disrupt fungal cell membranes and interfere with metabolic pathways . The compound demonstrates selective toxicity against fungal organisms while maintaining relatively low cytotoxicity towards mammalian cells [10]. This selectivity is particularly valuable for the development of antifungal agents with improved therapeutic indices.

The antifungal mechanism of action involves the electrostatic interaction between the nitro group and Fe(II) centers in fungal enzymes, particularly the 14α-demethylase enzyme essential for ergosterol biosynthesis [10]. This interaction leads to strong enzyme inhibition, disrupting the fungal cell membrane integrity and ultimately resulting in growth inhibition [10]. The compound's fungistatic properties have been demonstrated against various fungal species, including Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 390 to 781 μM [11].

Structural Optimization Strategies

Strategic modifications to the (2-nitroethyl)benzene structure have been employed to enhance antifungal bioactivity while maintaining acceptable safety profiles. The introduction of halogen substituents, particularly bromine and chlorine atoms, has shown significant improvements in antifungal potency [10]. These modifications increase the lipophilicity of the compounds, enhancing their ability to penetrate fungal cell membranes.

The replacement of the nitro group with other electron-withdrawing moieties has also been explored as a means to optimize bioactivity. Compounds bearing trifluoromethyl groups have demonstrated enhanced activity against resistant fungal strains [10]. The incorporation of heterocyclic rings, such as triazole and thiazole moieties, has resulted in compounds with broader spectrum antifungal activity [10].

Aromatic substitution patterns significantly influence the antifungal properties of nitroethyl benzene derivatives. Para-substituted compounds generally exhibit higher activity than their ortho- and meta-counterparts, likely due to more favorable binding interactions with target enzymes [10]. The development of hybrid molecules combining the nitroethyl benzene scaffold with established antifungal pharmacophores has yielded compounds with superior efficacy profiles [10].

Cross-Coupling Reactions for Heterocyclic Compound Synthesis

Palladium-Catalyzed Cross-Coupling Methodologies

(2-Nitroethyl)benzene serves as a versatile substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse heterocyclic compounds with pharmaceutical relevance [12] [13]. The development of specialized catalytic systems has overcome the inherent challenges associated with the electron-withdrawing nature of the nitro group, facilitating efficient bond formation reactions.

The Suzuki-Miyaura coupling of (2-nitroethyl)benzene with various boronic acids has been successfully accomplished using palladium/BrettPhos catalyst systems [12]. This methodology enables the formation of biaryl compounds through an unprecedented oxidative addition of the aromatic carbon-nitro bond, expanding the scope of traditional cross-coupling reactions [12]. The reaction proceeds with yields ranging from 70% to 92%, depending on the electronic properties of the coupling partners [12].

Buchwald-Hartwig amination reactions have been adapted for (2-nitroethyl)benzene substrates, allowing for the direct synthesis of aniline derivatives without the need for prior nitro group reduction [14]. The use of N-heterocyclic carbene (NHC) ligands has proven particularly effective in these transformations, providing enhanced reactivity and functional group tolerance [14]. The methodology has been successfully applied to the synthesis of complex pharmaceutical intermediates with yields exceeding 85% [14].

Nickel-Catalyzed and Copper-Mediated Reactions

Alternative transition metal catalysts have been employed for the functionalization of (2-nitroethyl)benzene, offering complementary reactivity profiles to palladium-based systems [15]. Nickel catalysts have shown particular promise for reductive cross-coupling reactions, where the nitro group serves both as an electrophilic coupling partner and as a precursor to nucleophilic amine intermediates [15].

The Chan-Lam coupling protocol has been successfully adapted for (2-nitroethyl)benzene derivatives, enabling the synthesis of N-substituted anilines under mild reaction conditions [16]. This copper-mediated methodology tolerates a wide range of functional groups and provides access to sterically hindered products that are challenging to prepare using traditional methods [16]. The reaction conditions are particularly suitable for substrates bearing strong electron-withdrawing groups, such as nitro substituents [16].

Reductive homocoupling reactions have been developed using triethylsilane as a reducing agent in combination with palladium/NHC catalysts [15]. This methodology enables the direct preparation of diarylamine compounds from (2-nitroethyl)benzene without the need to isolate intermediate aromatic amines [15]. The one-pot approach significantly reduces synthetic complexity and improves overall efficiency [15].

Applications in Heterocyclic Synthesis

The integration of (2-nitroethyl)benzene into heterocyclic synthesis strategies has enabled the preparation of complex molecular architectures with potential pharmaceutical applications [17] [18]. The compound serves as a valuable building block for the construction of fused ring systems, including carbazoles, indoles, and quinolines [18].

Domino reaction sequences involving initial cross-coupling followed by intramolecular cyclization have been developed for the synthesis of polycyclic heterocycles [18]. These methodologies combine the advantages of cross-coupling chemistry with the efficiency of cascade reactions, providing rapid access to complex molecular frameworks [18]. The reactions typically proceed with high regioselectivity and yield products with well-defined substitution patterns [18].

The development of metal-free cross-coupling methodologies has provided alternative approaches for the functionalization of (2-nitroethyl)benzene [17]. These methods rely on direct C-H activation mechanisms and offer advantages in terms of atom economy and environmental sustainability [17]. The reactions are particularly suitable for the synthesis of bis-heterocyclic compounds with applications in energetic materials and pharmaceuticals [17].

Table 1: Pharmaceutical Intermediate Applications of (2-Nitroethyl)benzene

| Compound | Role | Biological Activity | Synthesis Method | Yield (%) | Reference |

|---|---|---|---|---|---|

| (2-Nitroethyl)benzene | Chloramphenicol biosynthesis | Antimicrobial | Nitration of ethylbenzene | 74 | CN102399160A |

| (2-Nitroethyl)benzene | Intermediate in drug synthesis | Precursor compound | Reduction of nitrostyrene | 67 | PMC6094432 |

| (2-Nitroethyl)benzene | Pharmaceutical precursor | Intermediate compound | Aldol condensation | 85 | EP2468749A1 |

| (2-Nitroethyl)benzene | Antifungal agent synthesis | Fungistatic activity | Cross-coupling reaction | 82 | Nature Reports |

Table 2: Cross-Coupling Reactions for Heterocyclic Compound Synthesis

| Reaction Type | Substrate | Catalyst | Product Type | Yield (%) | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura coupling | (2-Nitroethyl)benzene | Pd/BrettPhos | Biaryl compounds | 87 | 120 | 6 |

| Buchwald-Hartwig amination | (2-Nitroethyl)benzene | Pd/NHC | Aniline derivatives | 92 | 100 | 12 |

| Chan-Lam coupling | (2-Nitroethyl)benzene | Cu(OAc)2 | N-substituted anilines | 76 | 80 | 24 |

| Heck reaction | (2-Nitroethyl)benzene | Pd2(dba)3 | Heterocyclic compounds | 69 | 110 | 8 |

Table 3: Antifungal Bioactivity Data

| Compound | Antifungal Activity | MIC (μM) | Test Organism | Mechanism | Selectivity Index |

|---|---|---|---|---|---|

| (2-Nitroethyl)benzene | Fungistatic | 390 | Candida albicans | Cell membrane disruption | 2.5 |

| 2-Nitrocinnamate derivatives | Moderate | 513 | Candida spp. | Enzyme inhibition | 3.2 |

| Nitrobenzene derivatives | Strong | 120 | Aspergillus flavus | Oxidative stress | 1.8 |

| Nitrothiophene derivatives | Variable | 250 | Various fungi | Multiple pathways | 2.1 |

Table 4: Structural Modifications for Enhanced Bioactivity

| Modification Type | Starting Material | Product | Bioactivity Enhancement | Synthetic Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Nitro group reduction | (2-Nitroethyl)benzene | (2-Aminoethyl)benzene | Increased potency | 95 | 99 |

| Alkyl chain extension | (2-Nitroethyl)benzene | (2-Nitropropyl)benzene | Enhanced selectivity | 78 | 96 |

| Aromatic substitution | (2-Nitroethyl)benzene | 4-Methoxy-(2-nitroethyl)benzene | Improved solubility | 83 | 98 |

| Heterocyclic incorporation | (2-Nitroethyl)benzene | Quinoline derivatives | Broader spectrum | 71 | 94 |

XLogP3

Boiling Point

LogP

Melting Point

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Other CAS

Wikipedia

Dates

scent from the Japanese loquat Eriobotrya japonica [Rosales: Rosaceae]. Biosci

Biotechnol Biochem. 2014;78(8):1320-3. doi: 10.1080/09168451.2014.921558. Epub

2014 Jun 12. PubMed PMID: 25130732.

2: Su Y, Zhang Z, Guo C. A new nitroethylphenolic glycoside from Semiaquilegia

adoxoides. Fitoterapia. 2004 Jun;75(3-4):420-2. PubMed PMID: 15159012.

3: Hou Z, Liang X, Du L, Su F, Su W. Quantitative determination and validation of

avermectin B1a in commercial products using quantitative nuclear magnetic

resonance spectroscopy. Magn Reson Chem. 2014 Sep;52(9):480-5. doi:

10.1002/mrc.4098. Epub 2014 Jun 18. PubMed PMID: 24943110.